Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate
Description
Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate (CAS No. 215934-32-0), commonly known as Azoxystrobin, is a systemic fungicide belonging to the strobilurin class. Its molecular formula is C₂₂H₁₇N₃O₅, with a molecular weight of 403.39 g/mol. Structurally, it features a methoxy-substituted pyrimidine ring linked via an oxygen atom to a phenyl group, which is further connected to a methoxyacrylate moiety (Figure 1). This compound inhibits mitochondrial respiration in fungi by binding to the cytochrome bc₁ complex (Complex III), making it effective against a broad spectrum of plant pathogens, including rusts, mildews, and blights . It is widely used in agriculture under trade names such as Amistar and Quadris .
Properties
IUPAC Name |
methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-20-9-12(16(19)22-3)11-6-4-5-7-13(11)23-15-8-14(21-2)17-10-18-15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZIPIWGXDROTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate typically involves the reaction of 6-methoxypyrimidin-4-ol with 3-methoxy-2-(2-bromophenyl)acrylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylate ester can be reduced to the corresponding alcohol.
Substitution: The methoxy group on the pyrimidinyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include:
- Aldehydes or carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted pyrimidinyl derivatives from nucleophilic substitution.
Scientific Research Applications
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of β-methoxyacrylate analogs with antifungal properties.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to bioactive molecules.
Medicine: Explored for its antifungal activity and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate involves its interaction with specific molecular targets. The compound is believed to inhibit fungal growth by interfering with the synthesis of essential cellular components. The methoxyacrylate moiety plays a crucial role in binding to the active site of fungal enzymes, thereby disrupting their normal function .
Comparison with Similar Compounds
Strobilurin derivatives share a core methoxyacrylate structure but differ in substituents on the pyrimidine or phenyl rings, significantly impacting their biological activity, environmental persistence, and synthetic pathways. Below is a detailed comparison with structurally related compounds:
Structural Analogues
Table 1: Key Structural Differences
Key Observations :
- Pyrimidine Substituents: Methoxy (Azoxystrobin): Enhances binding affinity to fungal cytochrome bc₁ due to electron-donating effects, improving stability in plant tissues . Trifluoromethyl (Picoxystrobin): Introduces hydrophobicity, enhancing membrane penetration and rainfastness .
- Phenyl Substituents: Azoxystrobin’s 2-cyanophenoxy group contributes to its systemic movement within plants, whereas Picoxystrobin’s trifluoromethylpyridyl group improves photostability .
Table 2: Fungicidal Efficacy
Findings :
- Azoxystrobin’s lower EC₅₀ against Phytophthora correlates with its methoxy group’s optimal size for binding to the Qo site of Complex III .
- Picoxystrobin’s higher efficacy against powdery mildew (Blumeria) is attributed to its trifluoromethyl group, which improves cuticular penetration .
Table 3: Physicochemical Comparison
| Property | Azoxystrobin | Picoxystrobin | Chloropyrimidine Derivative |
|---|---|---|---|
| Water Solubility (mg/L) | 6.0 | 3.2 | 12.5 |
| Log P | 2.5 | 3.1 | 2.1 |
| Half-life (Soil, Days) | 30–60 | 20–40 | 15–25 |
Analysis :
Biological Activity
Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate, also known as (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 316.31 g/mol. Its structure includes a methoxy group, a pyrimidine ring, and an acrylate moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O5 |
| Molecular Weight | 316.31 g/mol |
| CAS Number | 475479-10-8 |
| IUPAC Name | methyl (E)-3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate |
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer effects. For instance, related compounds have demonstrated the ability to inhibit colon cancer cell growth by inducing apoptotic mechanisms. In vitro studies have shown that treatment with similar acrylate compounds leads to increased expression of cleaved caspase-3 and caspase-8, which are critical markers of apoptosis .
The mechanism by which these compounds exert their effects involves interaction with specific cellular pathways. Notably, studies have shown that these compounds can bind to IkappaB kinase β (IKKβ), leading to altered expression levels of death receptors (DR5 and DR6). This interaction enhances TRAIL-induced apoptosis in cancer cells, showcasing the potential for these compounds in cancer therapeutics .
Case Studies
- Colon Cancer Study : A study evaluated the effects of an acrylate derivative on colon cancer cells. The compound was found to induce apoptosis in a dose-dependent manner and significantly suppressed tumor growth in xenograft models at doses ranging from 2.5 to 5 mg/kg .
- Mechanistic Insights : Another study highlighted the role of IKKβ in mediating the anticancer effects of related compounds. The downregulation of PCNA and p-IKKβ alongside increased levels of active caspase-3 was noted, indicating effective tumor suppression mechanisms .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate?
- Methodological Answer : A stepwise approach is recommended:
- Step 1 : Synthesize the pyrimidin-4-yloxy intermediate via nucleophilic aromatic substitution between 6-methoxypyrimidin-4-ol and an activated aryl halide (e.g., 2-bromophenyl derivatives) under basic conditions (K₂CO₃/DMF, 80–100°C) .
- Step 2 : Introduce the α,β-unsaturated ester moiety via a Horner-Wadsworth-Emmons reaction using methyl 3-methoxyprop-2-enoate and a stabilized ylide. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and characterize intermediates by (e.g., δ 6.3–6.5 ppm for enoate protons) .
- Step 3 : Purify the final product via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- : Assign methoxy groups (δ 3.8–4.0 ppm for ; δ 55–60 ppm for ) and the enoate moiety (δ 5.8–6.6 ppm for ; δ 165–170 ppm for ester carbonyl) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 403.3875 for C₂₂H₁₇N₃O₅) with <2 ppm error .
- FT-IR : Validate ester (C=O stretch ~1720 cm⁻¹) and pyrimidine (C=N stretch ~1600 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., for dimeric motifs). For example, the pyrimidine N–H···O(methoxy) interaction may form a chain, stabilizing the lattice .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond-length deviations (e.g., C–O bonds in the enoate group should be ~1.21 Å) and validate geometry using SHELXL refinement (R-factor < 0.05) .
Q. How to resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- SHELXL Validation : Check for overfitting using the GOOF parameter (target = 1.0). If > 5%, re-exclude outliers via the OMIT command .
- Twinned Data Handling : For cases of pseudo-merohedral twinning, apply the HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
- PLATON Checks : Use ADDSYM to detect missed symmetry elements and validate H-atom placement with the HYDROGEN tool .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogues?
- Methodological Answer :
- Scaffold Modification : Replace the 6-methoxypyrimidine with 6-cyano or 6-amino derivatives (via SNAr) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Perform docking studies (AutoDock Vina) using fungal cytochrome bc₁ (PDB: 1EZV) as a target, focusing on π-π stacking with pyrimidine and hydrogen bonding with the enoate .
- In Vitro Assays : Test antifungal activity against Botrytis cinerea (MIC determination via broth microdilution, 48h incubation) and correlate with logP values (HPLC-derived) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
